![molecular formula C15H11N3O3 B1320974 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-66-2](/img/structure/B1320974.png)
1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
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Overview
Description
“1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Synthesis Analysis
These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Scientific Research Applications
Cancer Research
This compound has shown potential in cancer research due to its ability to selectively target cancer cell lines. The structural features of the compound, particularly the 1H-pyrimido[4,5-d][1,3]oxazine moiety, may interact with specific biological pathways that are pertinent in cancer progression . Researchers are exploring its efficacy and selectivity in inhibiting the growth of cancerous cells.
Antimicrobial Applications
The antimicrobial activity of this compound is another area of interest. It has been tested against various microorganisms, and studies have reported minimum inhibitory concentrations (MICs), indicating its potential as a therapeutic agent against infectious diseases .
Synthesis of Derivatives
Chemists are interested in synthesizing new derivatives of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione to explore a broader range of biological activities. The modifications to its chemical structure could lead to compounds with enhanced properties or new applications .
Analytical Chemistry
As a reference material, 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione serves an important role in analytical chemistry. It can be used to calibrate instruments or validate analytical methods, ensuring accuracy and reliability in chemical analysis .
Safety and Hazards
When handling “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is various microorganisms, as it has demonstrated antimicrobial activity .
Mode of Action
It is known that the compound has antimicrobial activity, which suggests it may interact with targets in microorganisms to inhibit their growth or replication .
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential biochemical processes in microorganisms, such as protein synthesis, cell wall synthesis, or dna replication .
Result of Action
The primary result of the action of 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is the inhibition of growth or replication of microorganisms, as evidenced by its antimicrobial activity
properties
IUPAC Name |
7-phenyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKUZJDSFNXJIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608755 |
Source
|
Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76360-66-2 |
Source
|
Record name | 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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